molecular formula C10H8N6 B3356992 2-pyridin-3-yl-7H-purin-6-amine CAS No. 6975-45-7

2-pyridin-3-yl-7H-purin-6-amine

货号: B3356992
CAS 编号: 6975-45-7
分子量: 212.21 g/mol
InChI 键: VLLMIIGGVPVMJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 2-pyridin-3-yl-7H-purin-6-amine is a purine-based chemical scaffold designed for research and development in medicinal chemistry. This structure is of significant interest in the exploration of novel kinase inhibitors . The purine core serves as a versatile pharmacophore, capable of mimicking adenosine and interacting with the hinge region of kinase ATP-binding sites . The strategic substitution at the 6-position with a 3-pyridinyl amine group is a critical feature intended to probe specific polar pockets within enzyme active sites, potentially enhancing binding affinity and selectivity . Researchers are investigating this scaffold for its potential to modulate key signaling pathways involved in cell proliferation. Purine derivatives sharing this core structure have demonstrated potent inhibitory activity against various kinase targets, including members of the EGFR family and cyclin-dependent kinases (CDKs), which are pivotal in cancer research . Furthermore, such compounds have shown promise in targeting folate-dependent one-carbon metabolism enzymes, such as GARFTase and AICARFTase, in de novo purine biosynthesis . The primary research value of 2-pyridin-3-yl-7H-purin-6-amine lies in its utility as a key intermediate for further structural optimization. It enables synthetic expansion to create libraries of derivatives for structure-activity relationship (SAR) studies, fragment-based lead discovery, and the development of multitargeted therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

2-pyridin-3-yl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c11-8-7-10(14-5-13-7)16-9(15-8)6-2-1-3-12-4-6/h1-5H,(H3,11,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLMIIGGVPVMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C3C(=N2)N=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393891
Record name 2-pyridin-3-yl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-45-7
Record name NSC22490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-pyridin-3-yl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-yl-7H-purin-6-amine typically involves the formation of the pyridine and purine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with formamide can yield the desired purine derivative .

Industrial Production Methods

Industrial production of 2-pyridin-3-yl-7H-purin-6-amine may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

化学反应分析

Types of Reactions

2-pyridin-3-yl-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the purine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated purine derivatives.

科学研究应用

2-pyridin-3-yl-7H-purin-6-amine has several applications in scientific research:

作用机制

The mechanism of action of 2-pyridin-3-yl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

相似化合物的比较

Comparative Analysis with Structurally Similar Purine Derivatives

Structural and Physicochemical Comparisons

The following table summarizes key structural features, molecular data, and reported biological activities of 2-pyridin-3-yl-7H-purin-6-amine and its analogs:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
2-Pyridin-3-yl-7H-purin-6-amine C₁₀H₉N₆ Pyridin-3-yl at C2 217.22 Industrial applications
2-Propyl-7H-purin-6-amine C₈H₁₁N₅ Propyl at C2 177.21 Not explicitly reported
N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine C₁₃H₁₃N₅ Indolylethyl at N6 247.28 Potential CNS interactions (inferred)
2-(3-Methylbutyl)-7H-purin-6-amine C₁₀H₁₅N₅ 3-Methylbutyl at C2 205.26 Not explicitly reported
7-Methyl-7H-purin-6-amine C₆H₇N₅ Methyl at N7 149.15 Role in DNA repair (short-patch)
N-(3-Methylbut-2-en-1-yl)-7H-purin-6-amine C₁₀H₁₃N₅ Isopentenyl at N6 203.24 Cytokinin activity (plant growth)
Key Observations:
  • Biological Activities: While 7-methyl-7H-purin-6-amine (7-methyladenine) is implicated in DNA repair , N6-isopentenyl analogs like N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine exhibit cytokinin activity, influencing plant cell division . The industrial use of 2-pyridin-3-yl-7H-purin-6-amine suggests non-biological applications, such as synthetic intermediates or ligands in coordination chemistry.

常见问题

Q. What are the recommended synthetic routes for 2-pyridin-3-yl-7H-purin-6-amine, and how can purity be optimized?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, reacting 2-chloropyridin-3-amine derivatives with purine precursors under reflux in ethanol-dichloromethane mixtures (1:2 v/v) at 60°C for 12 hours yields intermediates, which are then deprotected using acidic conditions (e.g., HCl/MeOH) .
  • Purity Optimization : High-Performance Liquid Chromatography (HPLC) with a C18 column (gradient elution: 5–95% acetonitrile in water, 0.1% trifluoroacetic acid) is critical for isolating >95% pure product. Recrystallization in ethanol or methanol further enhances crystallinity .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to verify proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, purine NH2_2 at δ 6.8–7.1 ppm) and carbon assignments .
  • X-ray Crystallography : Refinement with SHELXL (e.g., using Olex2 software) ensures accurate bond lengths and angles. For example, pyridine C–N bonds typically measure 1.34 Å, while purine C–C bonds range from 1.38–1.42 Å .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yields of derivatives?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature: 50–80°C; solvent polarity: ethanol vs. DMF; catalyst loading: 5–15 mol% Pd(PPh3_3)4_4). Monitor reaction progress via thin-layer chromatography (TLC) with UV detection .
  • Kinetic Studies : Employ inline FTIR or Raman spectroscopy to track intermediate formation (e.g., amine intermediates at 1650 cm1^{-1}) and adjust heating/cooling rates dynamically .

Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., bond angles, reactivity)?

Methodological Answer:

  • Cross-Validation : Compare DFT-calculated structures (e.g., B3LYP/6-31G*) with experimental X-ray data. Discrepancies >0.05 Å in bond lengths may indicate solvation effects or crystal packing forces .
  • Iterative Refinement : Re-optimize computational models using constraints from NMR coupling constants (e.g., 3JHH^3J_{HH} for dihedral angles) and adjust solvent parameters in simulations .

Q. How can the compound’s reactivity with biological targets (e.g., kinases) be studied methodologically?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) by titrating the compound into kinase solutions (e.g., 10 µM in PBS, pH 7.4). Exothermic peaks indicate strong ligand-enzyme interactions .
  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model binding poses over 100-ns trajectories. Analyze hydrogen bonding (e.g., purine NH2_2 with kinase Asp residue) and RMSD stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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